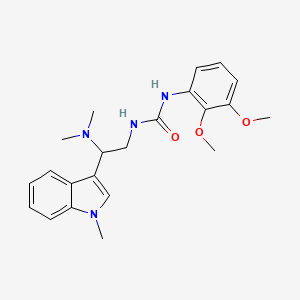
1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include multi-step syntheses, starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, hybridization states, and presence of any functional groups.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Medicinal Chemistry Applications
Compounds with similar structural features have been explored for their potential as therapeutic agents. For example, research into urotensin-II receptor agonists has led to the discovery of nonpeptidic drug-like molecules with selective activity, useful as pharmacological research tools and potential drug leads (Croston et al., 2002). Moreover, studies on urea derivatives as inhibitors of PI3 kinase-alpha and mTOR for breast cancer treatment indicate that specific urea functionalities can significantly impact cellular potency and in vivo efficacy (Zhang et al., 2010).
Synthetic Chemistry Applications
In synthetic chemistry, urea derivatives have been developed as safer and non-hazardous substitutes for toxic isocyanates used in the production of carbamates and ureas, demonstrating a shift towards greener and more sustainable chemistry practices (Sa̧czewski et al., 2006). Additionally, research on hindered ureas has revealed their unique ability to undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions, offering novel pathways for synthesizing amine derivatives and protecting groups (Hutchby et al., 2009).
Material Science Applications
Urea derivatives have also been explored in material science, where their complexation behaviors and ability to form hydrogen-bonded structures are of interest. Studies on heterocyclic ureas have shown their potential to unfold and form multiply hydrogen-bonded complexes, mimicking peptide transitions and offering insights into self-assembly processes (Corbin et al., 2001).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.
Future Directions
This involves predicting potential applications of the compound based on its properties and reactivity. It could also involve suggesting modifications to the compound to enhance its properties or reduce its hazards.
I hope this general approach helps! If you have more specific information about the compound, I might be able to provide a more detailed analysis. Please note that without specific studies or data on the compound, any analysis would be speculative and based on general chemical principles. Always consult a professional chemist or relevant expert for accurate information.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-25(2)19(16-14-26(3)18-11-7-6-9-15(16)18)13-23-22(27)24-17-10-8-12-20(28-4)21(17)29-5/h6-12,14,19H,13H2,1-5H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDYDVZXYRPAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


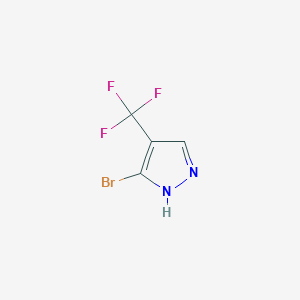
![1-[(2-nitrophenyl)sulfonyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2781727.png)
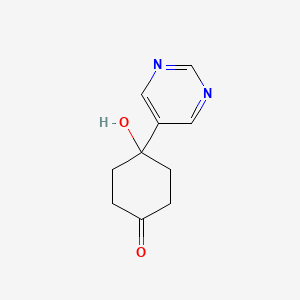
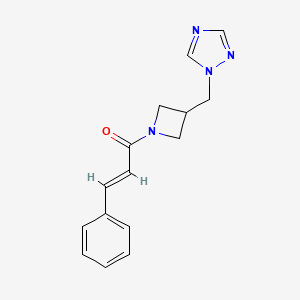
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2781730.png)
![2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2781732.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2781735.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781736.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2781738.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-fluorobenzene-1-sulfonamide](/img/structure/B2781741.png)
![1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2781742.png)
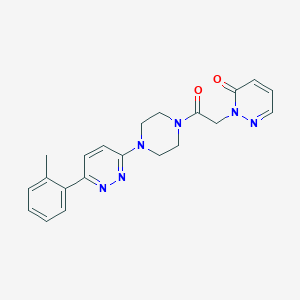
![Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B2781745.png)